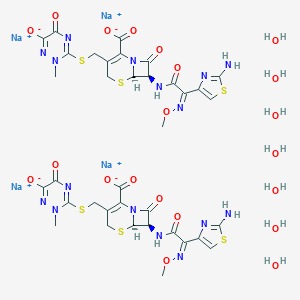

(E)-Ceftriaxone Disodium

Description

Contextualization as a Third-Generation Cephalosporin (B10832234) in Research

Ceftriaxone (B1232239) is a member of the third-generation of cephalosporin antibiotics. nih.govwisdomlib.org This classification is significant in a research context because third-generation cephalosporins represent a major advancement over earlier generations, primarily due to their enhanced spectrum of activity against Gram-negative bacteria and greater stability against many beta-lactamase enzymes. nih.govasm.org

Research studies highlight that the activity of ceftriaxone is generally greater than that of first and second-generation cephalosporins against Gram-negative bacteria. nih.gov This characteristic makes it a valuable tool in microbiological research for studying bacteria that are resistant to other antibiotics. pharmaffiliates.com Furthermore, its ability to penetrate the blood-brain barrier and achieve adequate concentrations in the cerebrospinal fluid has made it a suitable agent for research into central nervous system infections. nih.gov The parent compound, ceftriaxone, was developed by Hoffmann-La Roche and first reported on in 1980, marking it as a key development during a period of intense research into broad-spectrum antimicrobial agents. nih.gov Its inclusion in the World Health Organization's List of Essential Medicines underscores its global importance.

Role as a Model Compound in Beta-Lactam Antibiotic Research

As a beta-lactam antibiotic, ceftriaxone serves as a crucial model compound for a wide range of scientific investigations. nih.govnih.gov Its fundamental mechanism, the disruption of peptidoglycan synthesis in bacterial cell walls, is a classic subject of study in microbiology and biochemistry. sigmaaldrich.com Research has specifically utilized ceftriaxone to explore the expression, binding, and inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall mucopeptide synthesis. sigmaaldrich.com

Beyond its direct antibacterial properties, ceftriaxone has gained prominence in neuroscience research as a modulator of the glutamate (B1630785) system. nih.gov Studies in rodent models have shown that ceftriaxone can increase the expression of the glutamate transporter GLT-1. nih.gov This has led to its use as a model compound to investigate potential therapeutic strategies for various neurological diseases and substance use disorders where glutamate dysregulation is implicated. nih.gov It is also employed in research models to study its effects on apoptosis pathways and oxidative stress. nih.govresearchgate.net For instance, in a rat model of neuropathic pain, ceftriaxone was shown to modulate the levels of apoptosis-related proteins like Bax and Bcl2 and protect against oxidative stress. nih.govresearchgate.net

Scope and Research Significance

The research significance of Ceftriaxone disodium (B8443419) salt hemiheptahydrate is multifaceted. Its stability against hydrolysis by many common beta-lactamases makes it a benchmark compound in studies of antibiotic resistance mechanisms. asm.org Researchers use it to investigate the efficacy of antibiotics against multidrug-resistant Enterobacteriaceae. nih.gov

Recent research has also focused on establishing whether ceftriaxone susceptibility can serve as a reliable surrogate for predicting the susceptibility of Enterobacterales isolates to higher-generation oral cephalosporins. asm.org Such studies are vital for understanding cross-resistance and for guiding the development of new antibiotic strategies. asm.org Moreover, the development of advanced analytical methods, such as liquid chromatography–tandem mass spectrometry (LC–MS/MS), for the precise quantification of ceftriaxone in biological fluids like human serum, is an active area of research. bohrium.com These analytical studies are crucial for pharmacokinetic and pharmacodynamic modeling in a research setting. bohrium.com The compound has also been used in laboratory investigations into drug-induced immune hemolytic anemias and pentylenetetrazole-induced convulsions. sigmaaldrich.com

Table 2: Selected Research Applications of Ceftriaxone

| Research Area | Application/Finding | Reference |

|---|---|---|

| Neuroscience | Used as a model to study the upregulation of the glutamate transporter GLT-1 in rodent models of neurological disease. | nih.gov |

| Neuropathic Pain Models | Investigated for its ability to modulate apoptosis pathways and oxidative stress in the spinal cord. | nih.govresearchgate.net |

| Antibiotic Susceptibility | Studied as a surrogate marker to predict the susceptibility of Enterobacterales to other cephalosporins. | asm.org |

| Microbiology | Used to study bacteria resistant to other antibiotics due to its stability against many beta-lactamases. | pharmaffiliates.comasm.org |

| Analytical Chemistry | Development and validation of LC-MS/MS methods for its quantification in human serum. | bohrium.com |

Properties

Key on ui mechanism of action |

Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death. |

|---|---|

CAS No. |

104376-79-6 |

Molecular Formula |

C18H18N8NaO7S3 |

Molecular Weight |

577.6 g/mol |

IUPAC Name |

sodium (2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-[(6R,7R)-2-carboxy-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-methoxyiminoethanimidate |

InChI |

InChI=1S/C18H18N8O7S3.Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);/b24-8+;/t9-,15-;/m1./s1 |

InChI Key |

XKYJAZULGNDPLX-IXIFSOOLSA-N |

Isomeric SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].O.[Na+] |

Canonical SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.[Na+] |

Appearance |

White to Off White Solid |

melting_point |

155 °C > 155 °C |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

104376-79-6 (di-hydrochloride salt) 74578-69-1 (di-hydrochloride salt, hemiheptahydrate) |

solubility |

1.05e-01 g/L |

Synonyms |

Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |

Origin of Product |

United States |

Molecular Mechanisms of Action and Interaction

Penicillin-Binding Protein (PBP) Inhibition and Bacterial Cell Wall Synthesis Disruption

The primary mechanism of action of ceftriaxone (B1232239) involves the disruption of the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape. This process is mediated by the binding of ceftriaxone to penicillin-binding proteins (PBPs).

Ceftriaxone works by inhibiting the synthesis of mucopeptide, also known as peptidoglycan, a critical component of the bacterial cell wall. drugbank.comnih.gov The beta-lactam ring, a core structural feature of ceftriaxone, is key to this inhibitory activity. By interfering with the enzymes responsible for building the peptidoglycan layer, ceftriaxone effectively halts cell wall construction, leading to a structurally compromised and vulnerable bacterium. rpicorp.com

The beta-lactam moiety of ceftriaxone specifically targets and binds to a range of enzymes located in the bacterial cytoplasmic membrane, including carboxypeptidases, endopeptidases, and transpeptidases. drugbank.comnih.gov These enzymes are all types of penicillin-binding proteins and are fundamentally involved in the final steps of cell wall synthesis and cell division. drugbank.com The binding of ceftriaxone to these enzymes is irreversible and leads to their inactivation. wikipedia.org This enzymatic inhibition prevents the formation of the cross-linking peptidoglycan polymers that provide the cell wall with its strength and rigidity. wikipedia.org

The efficacy of ceftriaxone is also determined by its specific binding affinities to various PBPs, which can differ between bacterial species. In Escherichia coli, ceftriaxone demonstrates a particular selectivity for Penicillin-Binding Protein 3 (PBP3), an enzyme primarily involved in septum formation during cell division. asm.org It also shows a significant affinity for PBP2. researchgate.net The binding of ceftriaxone to PBP2 and PBP3 in E. coli has been shown to be saturated at concentrations maintained in plasma for up to 8 hours after administration. researchgate.netnih.gov

In the case of Haemophilus influenzae, alterations in PBP3 are a known mechanism of resistance, suggesting that this PBP is a critical target for ceftriaxone in this organism. nih.govnih.gov While the specific nomenclature can be confusing in older literature, PBP3, encoded by the ftsI gene, is crucial for septal peptidoglycan synthesis in dividing cells. nih.gov

Interactive Table: Ceftriaxone PBP Binding Affinities

| Bacterial Species | Primary PBP Targets | Significance of Binding |

|---|---|---|

| Escherichia coli | PBP3, PBP2 | Inhibition of cell division and elongation asm.orgresearchgate.net |

| Haemophilus influenzae | PBP3 | Alterations in this PBP can lead to resistance nih.govnih.gov |

The inactivation of transpeptidases and other PBPs by ceftriaxone directly prevents the final and crucial step in peptidoglycan synthesis: the cross-linking of peptide side chains. wikipedia.org This cross-linking is what gives the peptidoglycan mesh its structural integrity. nih.gov Without these cross-links, the bacterial cell wall becomes defective and unable to withstand the high internal osmotic pressure of the cell. drugbank.com This structural failure ultimately leads to cell lysis and bacterial death. rpicorp.com

Beta-Lactamase Stability and Antimicrobial Resistance Mechanisms

A significant advantage of ceftriaxone is its stability in the presence of beta-lactamases, enzymes produced by some bacteria that can inactivate many beta-lactam antibiotics.

Ceftriaxone is inherently stable against hydrolysis by a wide variety of beta-lactamases, including both penicillinases and cephalosporinases, which are produced by both Gram-negative and Gram-positive bacteria. nih.govdrugs.com This stability allows ceftriaxone to remain active against many bacterial strains that are resistant to other beta-lactam antibiotics. nih.gov However, resistance to ceftriaxone can still occur, primarily through hydrolysis by certain beta-lactamases, alterations in the target PBPs, and decreased permeability of the bacterial cell membrane to the antibiotic. drugs.com

Susceptibility to Specific Beta-Lactamases

One of the most significant mechanisms of resistance to ceftriaxone is its enzymatic degradation by beta-lactamases. nih.gov These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. medscape.com While ceftriaxone is designed to be stable against many common beta-lactamases, certain bacterial species produce potent enzymes, including extended-spectrum beta-lactamases (ESBLs) and chromosomal AmpC beta-lactamases, that can effectively hydrolyze it. nih.govresearchgate.netnih.gov

Bacteroides fragilis : This anaerobic bacterium is a common inhabitant of the human colon and a frequent opportunistic pathogen. It is known to be intrinsically resistant to many beta-lactam antibiotics, including penicillin, due to the production of beta-lactamases. nih.gov Research has shown that ceftriaxone has limited activity against B. fragilis isolates, with many strains requiring high concentrations for inhibition. researchgate.net This resistance is attributed to hydrolysis by chromosomally encoded beta-lactamases produced by the organism.

Klebsiella species : Klebsiella pneumoniae in particular has become a major concern due to its acquisition of ESBLs. These enzymes, often encoded on mobile genetic elements like plasmids, are capable of hydrolyzing third-generation cephalosporins, including ceftriaxone. medscape.com Studies have documented high rates of ceftriaxone resistance in clinical isolates of Klebsiella spp., with one study reporting that 97.7% of isolates from surgical site infections were resistant. The most prevalent ESBLs found in Klebsiella pneumoniae are CTX-M-type enzymes.

Proteus vulgaris : While many Proteus strains are highly susceptible to ceftriaxone, resistance has been increasingly reported. Proteus vulgaris can possess an inducible chromosomal beta-lactamase that contributes to resistance. Furthermore, the acquisition of ESBL genes, such as TEM and CTX-M, has been documented in Proteus species, leading to clinically significant resistance to ceftriaxone. One study found a ceftriaxone resistance rate of 23.3% among clinical Proteus isolates.

Pseudomonas cepacia (now Burkholderia cepacia complex) : Members of the Burkholderia cepacia complex (Bcc) are opportunistic pathogens known for their high intrinsic resistance to a wide array of antibiotics. Resistance to beta-lactam antibiotics in Bcc is multifactorial and includes the production of chromosomally encoded beta-lactamases, such as the class A PenA enzyme. nih.gov This enzymatic degradation, combined with other mechanisms like reduced permeability and efflux, contributes to the general resistance of Bcc species to cephalosporins like ceftriaxone.

Altered PBP Structures

A primary mechanism of resistance involves structural modifications to the Penicillin-Binding Proteins (PBPs), the molecular targets of ceftriaxone. nih.govnih.gov These alterations, typically arising from mutations in the genes encoding PBPs, decrease the binding affinity of ceftriaxone to its target enzyme. This allows the bacterium to continue cell wall synthesis even in the presence of the antibiotic.

In Streptococcus pneumoniae, high-level resistance to beta-lactams is associated with the production of altered PBPs with low affinity for these drugs. Specifically, modifications in PBP 2A, PBP 2X, PBP 2B, and PBP 1A have been shown to be crucial for the development of resistance to penicillin, cefotaxime, and ceftriaxone. The accumulation of mutations in these PBPs correlates with a stepwise increase in resistance levels.

A well-studied example is found in Neisseria gonorrhoeae, where resistance to extended-spectrum cephalosporins (ESCs) like ceftriaxone is primarily conferred by mosaic variants of the penA gene, which encodes for PBP2. These mosaic alleles contain dozens of amino acid substitutions that collectively reduce the acylation efficiency of ceftriaxone. Structural and biochemical analyses reveal that these mutations not only lower the initial affinity of PBP2 for ceftriaxone but also restrict the conformational changes within the active site that are necessary for the acylation reaction to occur.

Reduced Bacterial Cell Permeability

For ceftriaxone to reach its PBP targets in the periplasmic space of Gram-negative bacteria, it must first traverse the outer membrane. This passage is typically facilitated by porin channels, which are protein structures that form aqueous pores. medscape.com A significant mechanism of resistance is the reduction of the outer membrane's permeability to the antibiotic. nih.govnih.gov

This is often achieved through mutations that lead to a decreased expression or a complete loss of specific porin proteins, such as OmpF and OmpC in Escherichia coli. By reducing the number of entry channels, the bacterium effectively lowers the intracellular concentration of ceftriaxone, preventing it from reaching a level sufficient to inhibit the PBPs.

This mechanism rarely confers high-level resistance on its own but often acts synergistically with other resistance mechanisms, such as the production of beta-lactamases. medscape.com For instance, in Enterobacter cloacae, high-level ceftriaxone resistance has been associated with the combination of beta-lactamase overproduction and decreased expression of outer membrane proteins. ptfarm.pl The reduced influx of the antibiotic makes it easier for the periplasmic beta-lactamases to hydrolyze the ceftriaxone that does manage to enter, resulting in a significant increase in the minimum inhibitory concentration (MIC).

Efflux Pump Modulation (e.g., MtrCDE efflux pump)

Efflux pumps are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. medscape.com Overexpression of these pumps can lead to multidrug resistance by maintaining a low intracellular drug concentration.

In Neisseria gonorrhoeae, the MtrCDE (Multiple transferable resistance) efflux pump plays a crucial role in resistance to penicillin, macrolides, and third-generation cephalosporins. The mtrCDE operon encodes this Resistance-Nodulation-Division (RND) family efflux pump, and its expression is tightly controlled by a transcriptional repressor, MtrR, and an activator, MtrA.

Mutations in the mtrR gene or its promoter can lead to the derepression (overexpression) of the mtrCDE operon. This results in an increased quantity of the MtrCDE pump, which enhances the efflux of ceftriaxone from the gonococcal cell. This mechanism contributes significantly to the levels of resistance observed in many clinical isolates. Strategies aimed at dampening the expression of the MtrCDE pump have been shown to increase the susceptibility of resistant strains to ceftriaxone in vitro and enhance its efficacy in an experimental infection model.

Chemical Synthesis and Derivatization Research

Advanced Synthetic Routes and Methodologies

The industrial production of ceftriaxone (B1232239) does not typically involve the de novo synthesis of the beta-lactam ring. Instead, it leverages a pre-existing beta-lactam-containing nucleus, 7-aminocephalosporanic acid (7-ACA), which is derived from the fermentation product Cephalosporin (B10832234) C. The synthesis then proceeds by modifying this core structure.

The foundational precursor for ceftriaxone is 7-aminocephalosporanic acid (7-ACA), a bicyclic compound featuring a four-membered beta-lactam ring fused to a six-membered dihydrothiazine ring. 7-ACA is primarily produced through the chemical or, more commonly, enzymatic hydrolysis of Cephalosporin C, a natural product from the fungus Acremonium chrysogenum. This enzymatic conversion can be a one-step or two-step process using enzymes like cephalosporin C acylase (CCA) to cleave the aminoadipyl side chain from Cephalosporin C, yielding the crucial 7-ACA nucleus. This nucleus provides the essential and reactive beta-lactam structure required for the subsequent steps of ceftriaxone synthesis.

The introduction of the characteristic (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido side chain is a critical step that defines ceftriaxone. This is achieved through the acylation of the amino group at the 7-position of a modified 7-ACA core.

First, the 7-ACA precursor is reacted with 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine (TTZ) to form the intermediate 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT).

The thiazole-containing side chain itself, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, is synthesized separately. A common method involves the oximation of 4-chloroacetoacetic ester, followed by a reaction with thiourea (B124793) to form the aminothiazole ring. This acid is then "activated" to facilitate the reaction with 7-ACT. A frequently used activated form is the 2-mercaptobenzothiazolyl thioester, known as AE-active ester or MAEM.

Finally, 7-ACT is condensed with the activated thiazole (B1198619) derivative (MAEM) to attach the side chain, forming ceftriaxone.

Optimizing reaction conditions is paramount for achieving high yield and purity in ceftriaxone synthesis, making it viable for commercial production. Research has identified several key parameters:

Catalysts and Solvents : The synthesis of the 7-ACT intermediate from 7-ACA and TTZ can be effectively catalyzed by boron trifluoride etherate (BF3/C2H3N). The subsequent condensation with the activated thiazole ester is often performed using triethylamine (B128534) as a catalyst in an organic solvent. The choice of solvent is crucial; for instance, the synthesis of the chlorinated thiazole acetic acid precursor uses N,N-dimethylformamide (DMF).

pH Control : The final step of forming the sodium salt requires careful pH management. The reaction is conducted under basic conditions, but if the pH rises above 8, the ceftriaxone sodium product can dissolve, which is detrimental to the process.

Reactant Molar Ratio : The ratio of the core intermediates significantly impacts the final output. Studies on the reaction between 7-ACT and MAEM have shown that increasing the molar ratio of MAEM can increase the product yield up to a certain point. A 1:2 molar ratio was found to produce a high yield (72.17%) while maintaining excellent purity (99.32%).

| Parameter | Condition/Reagent | Purpose/Effect | Reference(s) |

| Catalyst | Boron trifluoride etherate (BF3/C2H3N) | Catalyzes the formation of the 7-ACT intermediate. | |

| Catalyst | Triethylamine | Catalyzes the condensation of 7-ACT with the activated thiazole ester. | |

| Solvent | N,N-dimethylformamide (DMF) | Used as a solvent for the synthesis of thiazole precursors. | |

| pH | Maintained at ≤ 8 | Prevents dissolution of the final product during salt formation. | |

| Molar Ratio | 1:2 (7-ACT:MAEM) | Optimizes yield (72.17%) and purity (99.32%). |

Complexation Chemistry and Coordination Compounds

The ceftriaxone molecule possesses multiple electron-donating atoms, making it an excellent ligand for coordinating with metal ions. This has led to extensive research into its complexation chemistry, revealing its ability to form stable complexes with a wide array of metals.

Synthesis of Metal-Ceftriaxone Complexes

Researchers have successfully synthesized a variety of metal-ceftriaxone complexes. The typical synthetic method involves reacting ceftriaxone disodium (B8443419) salt with a corresponding metal salt (e.g., chloride or nitrate) in a suitable solvent medium, often a mixture of water, methanol (B129727), or ethanol (B145695). These reactions generally yield solid, colored complexes that are often insoluble in water but soluble in polar aprotic solvents like DMSO and DMF.

Influence of Complexation on Antimicrobial Efficacy (e.g., enhanced or reduced activity against specific bacterial strains)

The complexation of ceftriaxone with various molecules, particularly metal ions and nanoparticles, has been a significant area of research to modulate its antimicrobial properties. These studies reveal that forming complexes can lead to either enhanced or, in some cases, reduced antibacterial activity against specific pathogens. This alteration in efficacy is often attributed to changes in the molecule's stability, solubility, and ability to penetrate bacterial cell walls.

Research into the formation of transition metal complexes with ceftriaxone has demonstrated notable changes in its bioactivity. In one study, ceftriaxone was complexed with several metal ions, including Manganese (Mn), Cobalt (Co), Copper (Cu), and Cadmium (Cd). The resulting complexes were screened for antibacterial activity, with the Cadmium (II) complex showing greater activity than the free ceftriaxone ligand. researchgate.net Conversely, the other metal complexes exhibited antimicrobial effects that were nearly identical to that of ceftriaxone alone. researchgate.net

Further investigations into different metal complexes have yielded varied results depending on the metal and the bacterial strain. For instance, a Zinc (Zn) complex of ceftriaxone was found to be highly effective against Streptococcus pneumoniae, while a Selenium (Se) complex showed high efficacy against Staphylococcus aureus and Escherichia coli. researchgate.netmdpi.com In contrast, a study involving ceftriaxone complexes with Zinc (Zn) and Calcium (Ca) from an antacid showed a reduction in the zone of inhibition against Staphylococcus aureus, from 16 mm for the standard drug to 14 mm for the Zn complex and 11 mm for the Ca complex. irjpms.com This suggests that not all complexation leads to enhanced antimicrobial action and that interactions with common elements can potentially diminish the drug's efficacy. irjpms.com

The development of ceftriaxone-based Schiff base ligands and their subsequent metal complexes has also been explored. A novel Zinc (II) complex derived from a ceftriaxone Schiff base demonstrated significantly enhanced bactericidal activity against both S. aureus and E. coli when compared to the free ligand. nih.gov

The conjugation of ceftriaxone with metallic nanoparticles represents another frontier in enhancing its efficacy. Studies have shown that conjugating ceftriaxone with gold (Au) and silver (Ag) nanoparticles resulted in a stable formulation with increased antibacterial activity. nih.gov Specifically, the ceftriaxone-AgNP conjugate showed a twofold increase in activity against E. coli, while the ceftriaxone-AuNP conjugate demonstrated a sixfold increase against the same bacterium. nih.gov

Synergistic effects have also been observed when ceftriaxone is combined with non-metallic substances, such as plant extracts. In one study, the combination of ceftriaxone with a methanol extract of Polyalthia longifolia (MEPL) leaves exhibited vigorous synergistic antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This combination led to an eightfold reduction in the minimum inhibitory concentration (MIC) of ceftriaxone required to inhibit MRSA growth. mdpi.com

Interactive Data Tables

Table 1: Antimicrobial Activity of Ceftriaxone Metal Complexes vs. Ceftriaxone Alone

| Complex/Drug | Bacterial Strain | Activity Compared to Ceftriaxone | Finding Source |

| Ceftriaxone/Zn Complex | Streptococcus pneumoniae | Highly Effective | researchgate.netmdpi.com |

| Ceftriaxone/Se Complex | Staphylococcus aureus | Highly Effective | researchgate.netmdpi.com |

| Ceftriaxone/Se Complex | Escherichia coli | Highly Effective | researchgate.netmdpi.com |

| Ceftriaxone/Cd(II) Complex | Various Bacteria | More Active | researchgate.net |

| Ceftriaxone/Pb(II) Complex | Pseudomonas aeruginosa | Higher Activity | researchgate.net |

| Ceftriaxone/Zn Complex | Staphylococcus aureus | Reduced Activity (Zone of Inhibition: 14 mm vs 16 mm) | irjpms.com |

| Ceftriaxone/Ca Complex | Staphylococcus aureus | Reduced Activity (Zone of Inhibition: 11 mm vs 16 mm) | irjpms.com |

Table 2: Minimum Inhibitory Concentration (MIC) of Ceftriaxone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Finding Source |

| Ceftriaxone (Alone) | MRSA | 8000 | mdpi.com |

| Ceftriaxone + MEPL | MRSA | 1000 | mdpi.com |

| Compound | Bacterial Strain | MIC (μmol/ml) | Finding Source |

| Ceftriaxone-based Schiff base ligand | S. aureus | 0.0560 | nih.gov |

| Ceftriaxone-based Schiff base Zn(II) complex | S. aureus | 0.0048 | nih.gov |

| Ceftriaxone-based Schiff base ligand | E. coli | 0.0140 | nih.gov |

| Ceftriaxone-based Schiff base Zn(II) complex | E. coli | 0.0024 | nih.gov |

Solid State Chemistry and Polymorphism Studies

Crystallographic Characterization

The crystal structure of ceftriaxone (B1232239) disodium (B8443419) salt hemiheptahydrate has been elucidated through advanced techniques such as synchrotron X-ray powder diffraction, with optimization using density functional theory. cambridge.orgresearchgate.netbohrium.com These studies provide a comprehensive understanding of the spatial arrangement of atoms and molecules within the crystal lattice.

Ceftriaxone disodium salt hemiheptahydrate crystallizes in the monoclinic system, belonging to the space group C2. cambridge.orgresearchgate.net The unit cell parameters, which define the size and shape of the repeating unit in the crystal, have been precisely determined. cambridge.orgresearchgate.netbohrium.com

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2 (#5) |

| a | 30.56492(16) Å |

| b | 4.75264(2) Å |

| c | 18.54978(16) Å |

| β | 90.3545(6)° |

| Volume (V) | 2694.562(21) ų |

| Z (Formula units per cell) | 4 |

The crystal structure contains two distinct sodium ions, Na37 and Na38, which play a crucial role in stabilizing the ceftriaxone dianion. Both sodium ions exhibit a five-coordinate, trigonal bipyramidal geometry. cambridge.orgresearchgate.net Their coordination spheres are composed of oxygen atoms from the ceftriaxone molecule and surrounding water molecules. cambridge.org

Na37 is coordinated to a carbonyl oxygen (O18), two other carbonyl oxygens (O20), and two water molecules (O45 and O65). cambridge.org

Na38 is coordinated to the two oxygen atoms of the ionized carboxylate group (O11 and O12), a carbonyl oxygen (O18), and two water molecules (O39 and O41). cambridge.org

The bond valence sums for Na37 and Na38 are 1.10 and 0.98, respectively, and analysis of Mulliken overlap populations suggests a significant covalent character in the Na–O bonds. cambridge.org

The crystal packing of ceftriaxone disodium salt hemiheptahydrate is heavily influenced by an extensive network of intermolecular interactions. The 3.5 molecules of water per formula unit are integral to this network.

O–H⋯O Hydrogen Bonds: Numerous hydrogen bonds of this type are present, primarily involving the water molecules and the ionized parts of the ceftriaxone anion. These interactions are a dominant feature of the crystal structure. cambridge.orgresearchgate.net

Intramolecular Hydrogen Bonds: An intramolecular C13–H48–C10 hydrogen bond to the carbon of the ionized carboxyl group has also been identified. cambridge.org

A prominent characteristic of the crystal structure is the formation of alternating layers perpendicular to the c-axis. cambridge.orgresearchgate.net The structure consists of distinct layers of sodium ions and oxygen atoms (Na/O layers) alternating with layers composed of the organic ceftriaxone molecules. cambridge.orgresearchgate.net This layered arrangement is a key feature of its solid-state architecture.

Conformational Analysis and Energetic Considerations

The ceftriaxone molecule possesses significant conformational flexibility, particularly around its side chains. The conformation adopted in the solid state is a result of a balance between intramolecular energies and the stabilizing forces of intermolecular interactions within the crystal lattice. cambridge.org

Computational and structural studies have identified different stable conformers of the ceftriaxone dianion. Two such conformers are designated as s-cys-s-cys and s-trans-s-cys, which differ in the orientation of the substituents. researchgate.net The specific conformation observed in the crystal structure is heavily influenced by intermolecular forces, such as cation coordination and hydrogen bonding. cambridge.org Energetic analysis indicates that electrostatic attractions are the dominant component of the intermolecular energy. cambridge.org Furthermore, the intramolecular deformation energy is primarily governed by angle and torsion distortion terms, which is expected for a molecule with a fused ring system. cambridge.org

Computational Approaches for Conformational Energy Minimization

Computational methods are instrumental in refining and validating crystal structures determined through experimental means, as well as in predicting molecular conformations. In the study of ceftriaxone disodium salt hemiheptahydrate, computational approaches, particularly density functional theory (DFT), have been employed to optimize the geometry of the molecule and ensure the accuracy of the experimentally determined structure. bohrium.comcambridge.org

Research into the crystal structure of ceftriaxone sodium hemiheptahydrate has utilized DFT as a key validation tool. bohrium.com The structure, initially solved and refined using synchrotron X-ray powder diffraction data, was subsequently optimized using DFT techniques. cambridge.org This dual approach of experimental analysis followed by computational refinement provides a higher degree of confidence in the final structure. The process involved comparing the atom coordinates from the Rietveld refinement of the powder diffraction data with the coordinates obtained from the DFT optimization. cambridge.org

A notable study employed the Vienna Ab initio Simulation Package (VASP) and CRYSTAL14 for the density functional geometry optimization. bohrium.com The strong correlation between the experimentally refined structure and the DFT-optimized structure serves to validate the determined crystal structure. cambridge.org The root-mean-square (rms) Cartesian displacement of the non-hydrogen atoms between the two structures was found to be a mere 0.19 Å, indicating excellent agreement. cambridge.org This level of concordance suggests that the influence of cation coordination on the anion's conformation was accurately captured by the quantum chemical geometry optimization. bohrium.com

The application of these computational methods is crucial for understanding the nuanced intramolecular and intermolecular interactions that dictate the solid-state conformation of the ceftriaxone molecule. By minimizing the energy of the proposed structure, researchers can identify the most stable and, therefore, most likely conformation of the molecule within the crystal lattice. This is particularly important for complex molecules like ceftriaxone, which possess multiple rotatable bonds and potential for various hydrogen bonding interactions. bohrium.comresearchgate.net The use of deterministic global optimization methods, which aim to find the global minimum of a detailed atomistic energy force field over the set of independent torsion angles, represents a powerful strategy in such structural elucidations. lambris.com

The following table summarizes the key computational methods and findings from the structural analysis of ceftriaxone disodium salt hemiheptahydrate.

| Computational Technique | Software Used | Key Finding | Source |

| Density Functional Theory (DFT) Optimization | VASP, CRYSTAL14 | The DFT-optimized structure showed good agreement with the Rietveld-refined experimental structure. | bohrium.comcambridge.org |

| Structural Comparison | Not Applicable | The root-mean-square (rms) Cartesian displacement between the refined and DFT-optimized non-hydrogen atoms was 0.19 Å. | cambridge.org |

Degradation Pathways and Stability Research

Environmental and Chemical Degradation Mechanisms

The degradation of ceftriaxone (B1232239) can be initiated through several environmental and chemical pathways, leading to a loss of antibacterial activity. These mechanisms include hydrolysis, oxidation, and photolysis, which transform the parent molecule into various degradation products.

The most significant chemical vulnerability of ceftriaxone, like all β-lactam antibiotics, is the susceptibility of its four-membered β-lactam ring to hydrolysis. researchgate.netresearchgate.netnih.gov This reaction involves the cleavage of the amide bond within the ring, a process that renders the antibiotic inactive as the ring's structural integrity is essential for binding to bacterial penicillin-binding proteins. nih.govnih.gov

The rate of hydrolysis is heavily influenced by pH. Studies have demonstrated that the β-lactam ring is readily opened under both acidic and basic conditions. ptfarm.plresearchgate.net In alkaline solutions, the degradation is particularly pronounced, leading to the rapid opening of the ring. researchgate.net However, cleavage of the β-lactam ring is a key degradation step across acidic, neutral, and basic aqueous solutions. ptfarm.pl This inherent instability is a primary pathway for the chemical decomposition of the drug. researchgate.net

Oxidative processes are a significant contributor to the degradation of ceftriaxone. Advanced Oxidation Processes (AOPs), which utilize highly reactive species such as hydroxyl radicals (•OH), are effective in breaking down the molecule. nih.gov The Fenton oxidation process, which generates •OH radicals through the reaction of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), has been shown to degrade ceftriaxone efficiently. usm.myresearchgate.net Optimal conditions for this process, including a low pH of 2.6 and specific reactant concentrations, can achieve a chemical oxygen demand (COD) reduction of up to 84.6% within 30 minutes. usm.myresearchgate.net

Research confirms that hydroxyl radicals are the primary species responsible for degradation in many photocatalytic systems. tandfonline.com Other reactive oxygen species, such as superoxide (B77818) radicals (•O₂⁻) and electron holes (h⁺), have also been identified as dominant species in certain photocatalytic degradation pathways. nih.gov The heteroatom within the ceftriaxone molecule is particularly susceptible to oxidation, which can lead to the formation of hydroperoxides, hydroxides, or ketones. researchgate.net

Ceftriaxone is susceptible to degradation upon exposure to light, a process known as photolysis. nih.gov The efficiency of photodegradation is highly dependent on the wavelength of light and the presence of other reactive species.

Direct exposure to UVA-B radiation can be highly effective, with one study reporting 95.6% removal of ceftriaxone from an aqueous solution after 60 minutes. nih.gov In contrast, degradation under simulated solar radiation alone is significantly slower, with only 3.2% removal in the same timeframe. nih.gov

The efficacy of photolysis can be greatly enhanced through photo-assisted processes. The addition of hydrogen peroxide (solar/H₂O₂) creates a powerful advanced oxidation system that significantly accelerates degradation. nih.gov Similarly, UVC radiation, both alone and in combination with hydrogen peroxide (UVC/H₂O₂), effectively degrades ceftriaxone. researchgate.net The UVC/H₂O₂ process has been shown to achieve 100% degradation and 58% mineralization within 120 minutes. researchgate.net Furthermore, photocatalysts such as bismuth tungstate/graphitic carbon nitride (Bi₂WO₆/g-C₃N₄) and zinc oxide/titanium dioxide (ZnO/TiO₂) composites have demonstrated high efficiency in degrading ceftriaxone under UV or visible light. consensus.appnih.govmdpi.com

| Degradation Process | Conditions | Efficiency | Reference |

|---|---|---|---|

| UVA-B Radiation | 60 minutes exposure | 95.6% removal | nih.gov |

| Solar Radiation (direct) | 60 minutes exposure | 3.2% removal | nih.gov |

| Solar/H₂O₂ Treatment | 60 minutes, 90 mM H₂O₂ | 66.8% removal | nih.gov |

| UVC/H₂O₂ Process | 120 minutes reaction time | 100% degradation, 58% mineralization | researchgate.net |

| ZnO/TiO₂ (UV light) | 2 minutes irradiation | Complete degradation | mdpi.com |

The biodegradability of ceftriaxone is limited. It is generally considered to be resistant to degradation in conventional wastewater treatment plants. nih.govnih.gov Standardized tests (OECD) have concluded that ceftriaxone is neither readily nor inherently biodegradable over a 28-day period. roche.com Some studies explicitly classify it as non-biodegradable. nih.govencyclopedia.pub

However, conflicting evidence exists. A recent advanced simulation test designed to assess biodegradability in wastewater (OECD 314B) indicated complete primary degradation of ceftriaxone. roche.com This study also confirmed the cleavage of the β-lactam ring, suggesting a loss of antibiotic activity. roche.com When biodegradation does occur, it is mediated by the metabolic activity of microorganisms, which may involve cellular phagocytosis or the secretion of specific degrading enzymes. researchgate.net

The degradation of ceftriaxone results in a variety of transformation products. A principal degradation product, identified as 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine , is formed across acidic, basic, and neutral conditions. ptfarm.pl

Hydrolytic degradation also involves the cleavage of the bond between the C-3 position of the cephem nucleus and its side chain (-CH₂-S-), leading to the formation of a hydroxyl group (-CH₂OH) at this position. ptfarm.pl The release of the sulfur-containing side chain can result in thiol-containing byproducts, and the detection of a hydrogen sulfide (B99878) odor in acidic solutions supports this pathway. ptfarm.pl Other identified degradation mechanisms include various forms of isomerization, such as epimerization at the C-6 or C-7 positions and lactonization. ptfarm.pl The parent compound is a Δ³-cephem derivative, and while specific degradation products are isomers, the direct pathway to a specific Δ³-Ceftriaxone degradant is complex. ptfarm.pl

Oxidative degradation via the Fenton process has been shown to produce intermediates such as 5-thiazolecarboxylic acid among other complex organic molecules. usm.my The degradation products observed during the natural aging of ceftriaxone solutions at room temperature have been found to be identical to those formed under basic hydrolysis conditions. rsc.org

Factors Influencing Stability in Solution and Solid State

The stability of ceftriaxone disodium (B8443419) salt hemiheptahydrate is not absolute and is influenced by a range of physical and chemical factors in both its solid and dissolved states.

In solution , stability is primarily dictated by:

Temperature: Higher temperatures accelerate the rate of degradation. researchgate.netnih.gov Studies show that storing solutions at refrigerated (e.g., 8°C) or frozen (-20°C) temperatures significantly enhances chemical stability compared to room temperature. researchgate.net At 37°C, the concentration can fall below 90% of its initial value in under 24 hours. nih.gov

pH: The molecule's stability is highly dependent on the pH of the solution. ptfarm.plnih.gov While maximum stability has been reported in acidic ranges (pH 2.5-4.5) or near neutral (pH 7.2), extremes in pH catalyze degradation. ashp.org A phenomenon of auto-catalyzed base degradation has been observed, where the pH of a solution at room temperature gradually increases, which in turn sharply accelerates the degradation rate. rsc.org

Light: Exposure to light can promote degradation, and protection from light is recommended to maintain stability. researchgate.netmdpi.com

Solvent and Concentration: The nature of the solvent and the initial drug concentration are also key factors that affect stability in solution. nih.gov

Incompatibilities: Ceftriaxone is chemically incompatible with calcium-containing solutions, such as Ringer's injection, resulting in the formation of a precipitate. ashp.org

In the solid state , stability is influenced by:

Humidity: The presence of moisture is a critical factor. The degradation kinetics of solid ceftriaxone change with relative humidity (RH). ptfarm.pl At 0% RH, the degradation follows first-order kinetics, but at higher humidity levels (above 50% RH), the reaction becomes autocatalytic. ptfarm.pl The presence of water content above 2.4% w/w has been shown to negatively impact stability. nih.gov

Temperature: As with solutions, elevated temperatures accelerate the degradation of the solid powder. ptfarm.pl During degradation, the color of the powder can change from white to yellow and eventually to brown. ptfarm.pl

Crystallinity and Formulation: Differences in the manufacturing process and resulting crystal structure can lead to variations in stability between different pharmaceutical products. nih.gov The distribution of the water of hydration (hemiheptahydrate) within the crystal lattice can affect stability, with some generic products showing less stability at room temperature compared to brand-name counterparts. nih.gov

| State | Factor | Effect on Stability | Reference |

|---|---|---|---|

| Solution | Temperature | Decreases with increasing temperature | researchgate.netnih.gov |

| pH | Highly pH-dependent; degradation accelerated at pH extremes | ptfarm.plrsc.org | |

| Light | Degrades upon exposure; protection recommended | researchgate.netmdpi.com | |

| Concentration | Initial concentration affects stability rate | nih.gov | |

| Incompatibility | Precipitates with calcium-containing solutions | ashp.org | |

| Solid | Humidity | Decreases with increasing humidity; autocatalytic degradation at high RH | ptfarm.plnih.gov |

| Temperature | Decreases with increasing temperature | ptfarm.pl | |

| Formulation | Different crystal forms/formulations can have different stability profiles | nih.gov |

Temperature Dependence of Degradation Kinetics

The stability of ceftriaxone disodium salt hemiheptahydrate is significantly influenced by temperature. Research consistently demonstrates that the degradation rate of ceftriaxone accelerates at higher temperatures. researchgate.net In aqueous solutions, the degradation of ceftriaxone generally follows first-order kinetics, meaning the rate of degradation is directly proportional to the concentration of the drug. researchgate.net

Studies have been conducted across a wide range of temperatures, from frozen states to elevated temperatures, to characterize the compound's stability profile. In reconstituted solutions stored at room temperature (23 ± 2 °C), ceftriaxone is chemically stable for at least four days, while at +8 °C, this stability extends to at least 41 days. researchgate.net When frozen at -20 °C, the concentration remains above 90% of the initial concentration for a significantly longer period, up to 76 days. researchgate.net This indicates that lower storage temperatures markedly improve the chemical stability of ceftriaxone in aqueous solutions. researchgate.net

Further investigations into the stability in human serum have corroborated these findings. In unbuffered human serum, ceftriaxone's stability decreases as the temperature rises. nih.govnih.govresearchgate.net For instance, after 120 hours at 37 °C, only about 33% of the initial activity remains. nih.govnih.govresearchgate.net In contrast, samples stored at -20°C, -40°C, and -70°C retained 82.41%, 84.92%, and 88.96% of their initial activity, respectively, after three months. nih.govnih.govresearchgate.net The degradation process in the solid state under dry air (RH = 0%) has been studied at temperatures ranging from 373 K to 393 K, also following first-order kinetics. ptfarm.plresearchgate.net

The following table summarizes the stability of ceftriaxone at various temperatures based on different studies.

| Temperature | Solvent/Matrix | Stability Finding | Citation |

|---|---|---|---|

| 37 °C | Unbuffered Human Serum | 33.08% of initial activity remained after 120 hours. | nih.govnih.govresearchgate.net |

| 37 °C | Human Serum diluted in Phosphate (B84403) Buffer (pH 6.0) | Over 60% of initial activity remained after 120 hours. | nih.govnih.govresearchgate.net |

| 23 ± 2 °C (Room Temp) | Water for Injection | Chemically stable for at least 4 days. | researchgate.net |

| 8 ± 1 °C | Water for Injection | Chemically stable for at least 41 days. | researchgate.net |

| 4 °C | Unbuffered Human Serum | 80.33% of initial activity remained after 55 days. | nih.govnih.gov |

| -20 °C | Water for Injection | >90% of original concentration retained for 76 days. | researchgate.net |

| -20 °C | Dextrose 5% or Sodium Chloride 0.9% | Stable for 26 weeks in PVC or polyolefin containers. | ashp.orgglobalrph.com |

| -20 °C, -40 °C, -70 °C | Diluted Human Serum | >90% of initial activity retained for 3 months. | nih.govnih.gov |

pH Effects on Degradation Rates and Optimal Stability Conditions

The degradation of ceftriaxone disodium salt hemiheptahydrate in aqueous solutions is highly dependent on pH. ptfarm.plnih.gov The hydrolysis of the compound is subject to both specific acid and specific base catalysis. Studies indicate that the molecule's stability is greatest in the pH range of 2.5 to 4.5, while another source reports maximum stability at a pH of 7.2. ashp.orgnih.gov Degradation occurs more rapidly in strongly acidic or alkaline conditions. ptfarm.plnih.gov

In acidic solutions (e.g., pH 0.42), a primary degradation pathway involves the cleavage of the -CH2-S- bond at the C-3 position of the cephem nucleus. ptfarm.pl In basic solutions (e.g., pH 13.22), degradation also involves this bond cleavage, alongside the opening of the β-lactam ring, epimerization at C-7, and lactonization. ptfarm.pl The presence of buffer species, such as phosphate and borate (B1201080) buffers, can also catalyze the hydrolysis reaction. ptfarm.pl

The optimal stability is often achieved in buffered solutions. For instance, the stability of ceftriaxone in human serum is significantly increased when the serum is diluted in a 0.1 M phosphate buffer to maintain a pH of 6.0. nih.govnih.govasm.org In unbuffered serum (pH ~7.4), degradation is more pronounced compared to the buffered solution at the same temperature. nih.govnih.govasm.org The pH of a 1% aqueous solution of ceftriaxone sodium is approximately 6.7. fda.gov

The table below illustrates the effect of pH on the degradation of ceftriaxone.

| pH Condition | Observation | Citation |

|---|---|---|

| 0.42 (Acidic) | Degradation studied at 310 K and 353 K; involves cleavage of the -CH2-S- bond at C-3. | ptfarm.pl |

| 2.5 - 4.5 | Reported range of maximum stability. | ashp.org |

| 5.5 to 6.0 | In one study, the degradation percentage decreased as pH increased from 5.5 to 6. | researchgate.net |

| 6.0 (Phosphate Buffer) | Improved stability in water, cerebrospinal fluid, and diluted human serum. | researchgate.netnih.gov |

| 7.2 | Reported pH of maximum stability. | ashp.org |

| 7.5 | Considered the ideal pH for stability in one study, with only ~10% degradation after 6 hours at 37°C. | nih.gov |

| >7 | Degradation percentage increases after pH 7 up to pH 8. | researchgate.net |

| 13.22 (Basic) | Degradation studied at 310 K; involves cleavage of the -CH2-S- bond, β-lactam ring opening, and isomerization. | ptfarm.pl |

Impact of Humidity and Light Exposure on Stability

The stability of solid-state ceftriaxone disodium salt hemiheptahydrate is notably affected by humidity. ptfarm.plresearchgate.net Studies on the solid drug product have shown that the degradation kinetics change depending on the relative humidity (RH) of the environment. In dry air (RH = 0%), the degradation follows a first-order reaction. ptfarm.plresearchgate.net However, at relative humidities above 50% (e.g., 50.9% to 76.4%), the degradation process shifts to an autocatalytic first-order reaction relative to the substrate concentration. ptfarm.plresearchgate.net This indicates that moisture can accelerate the degradation process, and the degradation products may themselves catalyze further breakdown. The presence of water content above 2.4% w/w has been shown to be critical, as it can negatively affect the storage stability of ceftriaxone sodium products. nih.gov Varying environmental humidity can lead to a reversible redistribution of the hemiheptahydrate within the crystal structure, which may cause changes in stability. nih.gov

Regarding photostability, ceftriaxone is sensitive to light. Vials of the sterile powder are recommended to be stored protected from light. globalrph.com However, studies on aqueous solutions of ceftriaxone have shown varied results. One study involving forced degradation demonstrated that an aqueous solution (1.0 mg/mL) exposed to UV and visible radiation for four days underwent degradation. researchgate.net Another investigation found that reconstituted solutions are stable for at least 4 days at room temperature, both in the presence and absence of light, and that after reconstitution, protection from normal light is not necessary. researchgate.netglobalrph.comnih.gov The color of ceftriaxone solutions can range from light yellow to amber, which may depend on the length of storage, concentration, and diluent used, potentially indicating some level of degradation or chemical change over time. globalrph.comfda.gov

Solvent System Effects on Degradation and Solubility

The choice of solvent or diluent significantly impacts both the solubility and stability of ceftriaxone disodium salt hemiheptahydrate. The compound is described as readily soluble in water, sparingly soluble in methanol (B129727), and very slightly soluble in ethanol (B145695). fda.govcaymanchem.com Its solubility in organic solvents like DMSO and dimethylformamide is also limited. caymanchem.com

Research has quantified the solubility in various pure and mixed solvent systems. The solubility in pure solvents at temperatures between 278 K and 318 K increases in the following order: acetone (B3395972) < ethanol < N,N-dimethylformamide < methanol < formamide. researchgate.net In water-ethanol and water-methanol mixtures, the solubility of ceftriaxone increases with temperature but decreases as the concentration of the organic solvent (ethanol or methanol) increases. acs.orgresearchgate.net

The stability of ceftriaxone in solution is also dependent on the diluent used. It is generally more stable in aqueous solutions like water or 0.9% Sodium Chloride compared to dextrose solutions. researchgate.net The color of the solution, which can indicate stability, is also affected by the diluent. globalrph.comfda.gov Compatibility studies have shown that ceftriaxone solutions are stable for 24 hours at room temperature when mixed with various intravenous fluids such as Sodium Lactate, 10% Invert Sugar, and 5% Sodium Bicarbonate, among others. globalrph.com However, ceftriaxone is notably incompatible with calcium-containing solutions, such as Ringer's injection, as it can form a precipitate. ashp.org

The following tables provide data on the solubility of ceftriaxone in different solvents.

| Solvent | Solubility Description | Citation |

|---|---|---|

| Water | Readily soluble | fda.gov |

| Phosphate Buffered Saline (PBS, pH 7.2) | Approximately 10 mg/mL | caymanchem.com |

| Methanol | Sparingly soluble | fda.gov |

| Ethanol | Very slightly soluble / Insoluble | fda.govselleckchem.com |

| Acetone | Lower solubility than ethanol | researchgate.net |

| DMSO | Sparingly soluble (~1 mg/mL) | caymanchem.comselleckchem.com |

| N,N-dimethylformamide (DMF) | Higher solubility than ethanol, lower than methanol | researchgate.net |

| Formamide | Highest solubility among tested organic solvents | researchgate.net |

| Mass Fraction of Ethanol in Solvent | Solubility (g/100g of solvent) | Citation |

|---|---|---|

| 0.0000 | 40.15 | acs.org |

| 0.1033 | 27.94 | acs.org |

| 0.2008 | 17.39 | acs.org |

| 0.3011 | 9.88 | acs.org |

| 0.4999 | 2.86 | acs.org |

| 0.7013 | 0.62 | acs.org |

| 0.8996 | 0.13 | acs.org |

| 1.0000 | 0.06 | acs.org |

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for separating Ceftriaxone from its impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and identifying the impurity profile of Ceftriaxone. Reversed-phase HPLC (RP-HPLC) is the most common modality, offering high sensitivity and accuracy for quantitative measurement in bulk drug substances and pharmaceutical dosage forms. ijper.org The development of a robust HPLC method involves optimizing several parameters, including the stationary phase (column), mobile phase composition, pH, flow rate, and detection wavelength, to achieve effective separation of Ceftriaxone from potential degradation products and synthesis-related impurities. researchgate.net

Method validation is performed according to international guidelines to ensure linearity, precision, accuracy, and robustness. sapub.orgresearchgate.net For instance, a validated RP-HPLC method demonstrated excellent linearity over a concentration range of 0.2-20 µg/mL and high accuracy with a recovery range of 99.88-99.97%. ijper.org UV detection is commonly employed, with wavelengths around 241-245 nm typically used for analysis. ijper.orgnih.gov The use of ultra-high-performance liquid chromatography (UHPLC) has also been explored to improve separation efficiency and reduce analysis time, allowing for the complete separation of the impurity profile in approximately 10 minutes. nih.gov

| Parameter | Method 1 researchgate.net | Method 2 ijper.org | Method 3 researchgate.net |

|---|---|---|---|

| Column | Xterra C18 (4.6 x 150mm, 5 µm) | Waters XTerra RP-18 (4.6 x 250mm, 5 µm) | C-18 Column |

| Mobile Phase | Disodium hydrogen phosphate buffer:Acetonitrile (65:35), pH 4.3 | Not specified | Gradient elution with KH2PO4 (pH 7.5) and Methanol |

| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min |

| Detection | UV at 242 nm | Photodiode array at 245 nm | UV at 220 nm |

| Linearity Range | 10.0 - 100.0 µg/mL | 0.2 - 20 µg/mL | 7.8 – 250 µg/mL |

| Retention Time | ~2.6 min | Not specified | <15 minutes |

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

For highly sensitive and selective quantification of Ceftriaxone, particularly in complex biological matrices like human plasma, Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the precise detection and structural confirmation provided by tandem mass spectrometry. mdpi.com

Sample preparation often involves protein precipitation to remove interferences from plasma samples. nih.gov The chromatographic separation is typically achieved on a C18 column. tropmedres.ac Detection is performed using a triple quadrupole mass spectrometer, often with an electrospray ionization (ESI) source operating in positive ion mode. tropmedres.acsgul.ac.uk The method relies on selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for both the analyte (Ceftriaxone) and an internal standard (often Cefotaxime). nih.govtropmedres.ac This approach provides excellent specificity and allows for accurate quantification over a wide concentration range, for example, from 1.01 to 200 μg/ml. tropmedres.ac

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Monitoring Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) for Ceftriaxone | 555.0 |

| Product Ion (m/z) for Ceftriaxone | 396.1 |

| Precursor Ion (m/z) for Cefotaxime (Internal Standard) | 456.0 |

| Product Ion (m/z) for Cefotaxime (Internal Standard) | 324.0 |

Spectroscopic Investigations of Molecular Structure and Interactions

Spectroscopic techniques provide invaluable insights into the molecular structure of Ceftriaxone disodium salt hemiheptahydrate, including the identification of functional groups and the analysis of electronic properties.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in the Ceftriaxone molecule by analyzing its vibrational modes. unesp.br The IR spectrum of Ceftriaxone exhibits characteristic absorption bands corresponding to the various structural components of the molecule. A strong, distinctive band observed in the region of 1742-1752 cm⁻¹ is attributed to the C=O stretching vibration of the β-lactam ring, a key structural feature of cephalosporins. asianpubs.orgresearchgate.net

Other significant bands include those for C-N stretching, C=C and C=N stretching vibrations, and -CH stretching. asianpubs.orgresearchgate.net Quantitative analysis using Fourier-transform infrared (FT-IR) spectroscopy has also been developed, measuring the absorbance of the carbonyl band (1800-1700 cm⁻¹) to determine the concentration of Ceftriaxone in powder for injection, offering a green analytical method that avoids the use of organic solvents. sapub.org

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3432 | N-H stretching (amide) |

| ~2949 | -CH stretching |

| ~1742-1752 | C=O stretching (β-lactam ring) |

| ~1608-1649 | C=C and C=N stretching |

| ~1542-1569 | C=N stretching (oxime) / C-N stretching |

| ~1387 | -CH₂ deformation |

| ~1035 | C-S stretching |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting

While IR spectroscopy is a valuable tool, Raman spectroscopy provides complementary vibrational information. asianpubs.org The real power for sensitive detection, however, lies in Surface-Enhanced Raman Scattering (SERS), a technique that dramatically amplifies the weak Raman signal by adsorbing the analyte onto a nanostructured metal surface (typically silver or gold). mdpi.comuliege.be SERS is highly specific and sensitive, making it suitable for creating a unique "molecular fingerprint" of Ceftriaxone and detecting it at very low concentrations. mdpi.com

In the SERS spectrum of Ceftriaxone, specific vibrational modes are significantly enhanced. A dominant marker band is often observed around 1351-1353 cm⁻¹, which is assigned to the carboxylate vibration, indicating a strong interaction of this group with the metal surface. mdpi.comuliege.be SERS has been successfully employed to detect Ceftriaxone in complex biological matrices like blood plasma, demonstrating its potential for clinical applications. mdpi.com The enhancement allows for detection limits as low as 20 µg/mL in pretreated plasma. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the Ceftriaxone molecule. The technique is based on the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. ijcrt.orguzh.ch The UV-Vis spectrum of an aqueous solution of Ceftriaxone typically shows two main absorption peaks, with a maximum absorbance (λmax) around 240-241 nm and another peak around 270 nm. nih.govmdpi.com These absorptions are attributed to π→π* and n→π* electronic transitions within the chromophores of the molecule, such as the conjugated systems in its structure. mdpi.comuobabylon.edu.iq

This technique is simple, rapid, and effective for quantitative analysis, obeying Beer's law within a defined concentration range (e.g., 5–50 μg/mL). nih.gov Furthermore, UV-Vis spectroscopy is a valuable tool for monitoring the stability and degradation of Ceftriaxone. mdpi.com Changes in the absorbance or shifts in the wavelength of maximum absorption over time can indicate the degradation of the parent compound, making it useful for stability-indicating assays. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ceftriaxone disodium salt hemiheptahydrate. It provides detailed information about the atomic arrangement and chemical environment of the nuclei within the molecule.

¹H NMR and ¹³C NMR spectra are used to confirm the identity and purity of the compound. The chemical shifts in the ¹H NMR spectrum provide information about the different types of protons in the molecule, such as those in the thiazole (B1198619) ring, the dihydrothiazine ring, the methoxy group, and the various methylene and methine groups. Similarly, ¹³C NMR spectroscopy identifies the carbon skeleton of the molecule, with distinct signals for carbonyl carbons, aromatic carbons, and aliphatic carbons. The integration of proton signals allows for the quantitative determination of the relative number of protons, further confirming the molecular structure.

Thermal Analysis Techniques

Thermal analysis methods are critical for understanding the stability and hydration state of Ceftriaxone disodium salt hemiheptahydrate. These techniques measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability and Hydration State Determination

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and quantify the water content of Ceftriaxone disodium salt hemiheptahydrate. The analysis involves heating a sample at a controlled rate and measuring the change in mass.

The TGA curve for Ceftriaxone disodium salt hemiheptahydrate typically shows a multi-step weight loss. The initial weight loss, occurring from approximately 30°C to 190°C, corresponds to the removal of water molecules. This dehydration process often happens in two distinct steps. The first step, between 30°C and 80°C, involves the loss of about 2.5 water molecules nih.gov. The second step, from 80°C to 190°C, corresponds to the removal of the remaining water molecule nih.gov. The total weight loss in this region is consistent with the theoretical water content of a hemiheptahydrate (3.5 moles of water). Following dehydration, further heating leads to the thermal decomposition of the anhydrous compound.

| Temperature Range (°C) | Weight Loss Event | Number of Water Molecules Lost |

|---|---|---|

| 30 - 80 | First Dehydration Step | ~2.5 |

| 80 - 190 | Second Dehydration Step | ~1.0 |

| >190 | Decomposition | N/A |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Decomposition Pathways

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to investigate phase transitions such as melting, crystallization, and glass transitions, as well as to study decomposition pathways.

The DSC thermogram of Ceftriaxone disodium salt hemiheptahydrate exhibits endothermic and exothermic events. The endothermic peaks observed at lower temperatures correspond to the dehydration process, consistent with the weight loss seen in TGA. At higher temperatures, exothermic peaks are typically observed, indicating the thermal decomposition of the molecule. The temperatures and enthalpies of these transitions provide valuable information about the compound's stability and can be used to detect polymorphism or the presence of amorphous content.

X-ray Diffraction (XRD) for Solid-State Characterization

X-ray diffraction is a powerful technique for characterizing the solid-state properties of crystalline materials like Ceftriaxone disodium salt hemiheptahydrate.

Synchrotron Powder Diffraction for High-Resolution Crystal Structure Determination

For a more detailed and precise determination of the crystal structure, high-resolution synchrotron powder diffraction is utilized. This technique has been instrumental in solving and refining the crystal structure of Ceftriaxone sodium hemiheptahydrate cambridge.orgresearchgate.netbohrium.com. Studies using synchrotron data have revealed that the compound crystallizes in the monoclinic space group C2 cambridge.orgresearchgate.netbohrium.com.

The high-resolution data allows for the precise determination of unit cell parameters, bond lengths, and bond angles. For Ceftriaxone sodium hemiheptahydrate, the crystal structure reveals a complex network of hydrogen bonds involving the water molecules and the ionized parts of the anion cambridge.orgresearchgate.netbohrium.com. The structure consists of alternating layers of sodium/oxygen and organic components cambridge.orgresearchgate.netbohrium.com. The detailed structural information obtained from synchrotron diffraction is crucial for understanding the physicochemical properties of the drug substance.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 30.56492(16) |

| b (Å) | 4.75264(2) |

| c (Å) | 18.54978(16) |

| β (°) | 90.3545(6) |

| Volume (ų) | 2694.562(21) |

Pharmaceutical Sciences and Novel Delivery Systems Research Non Clinical Focus

Solubility and Dissolution Behavior

The solubility of a drug substance is a critical determinant of its dissolution rate and subsequent bioavailability. For Ceftriaxone (B1232239) disodium (B8443419) salt hemiheptahydrate, understanding its solubility in various solvent systems is essential for crystallization processes and the development of liquid formulations. acs.org

Influence of Temperature on Solubility in Aqueous and Mixed Solvent Systems

The solubility of Ceftriaxone disodium salt hemiheptahydrate is significantly influenced by temperature. Studies have consistently shown that its solubility in both water and mixed solvent systems increases with a rise in temperature. acs.orgresearchgate.netresearchgate.net For instance, in water-ethanol mixtures, the solubility was observed to increase as the temperature was raised from 10°C to 30°C. acs.org A similar trend was noted in water-methanol and water-acetone mixtures at temperatures ranging from 25°C to 45°C and 298.15 K to 318.15 K, respectively. researchgate.netresearchgate.net This positive correlation between temperature and solubility is a key factor in the design and optimization of crystallization processes. acs.org

Effects of Co-Solvents (e.g., Methanol (B129727), Acetone (B3395972), Ethanol) on Solubility and Phase Equilibrium

The addition of organic co-solvents to aqueous solutions has a marked effect on the solubility of Ceftriaxone disodium salt hemiheptahydrate. Research indicates that increasing the concentration of co-solvents such as ethanol (B145695), methanol, or acetone leads to a decrease in the drug's solubility. acs.orgresearchgate.netresearchgate.net This phenomenon is crucial during the final purification step of the drug, where crystallization is induced from an aqueous solution of an organic solvent like ethanol or acetone. acs.org By manipulating the co-solvent concentration, the loss of the drug in the mother liquor can be minimized. acs.org

The order of solubility in pure solvents at temperatures between 278 K and 318 K was found to be: acetone < ethanol < N,N-dimethylformamide < methanol < formamide. researchgate.net This information on phase equilibrium behavior is vital for the synthesis and design of the crystallization process. acs.org

| Mass Fraction of Ethanol | Solubility (g/100g of solvent) at 10°C | Solubility (g/100g of solvent) at 20°C | Solubility (g/100g of solvent) at 30°C |

|---|---|---|---|

| 0.00 | 25.6 | 32.8 | 41.5 |

| 0.10 | 18.2 | 23.5 | 29.9 |

| 0.20 | 12.9 | 16.8 | 21.4 |

| 0.30 | 8.9 | 11.8 | 15.2 |

| 0.40 | 6.1 | 8.2 | 10.7 |

| 0.50 | 4.1 | 5.7 | 7.5 |

| 0.60 | 2.7 | 3.8 | 5.1 |

| 0.70 | 1.7 | 2.5 | 3.4 |

| 0.80 | 1.1 | 1.6 | 2.2 |

Development of Predictive Models for Solubility Behavior

To better understand and predict the solubility of Ceftriaxone disodium salt hemiheptahydrate, researchers have utilized semi-empirical equations. researchgate.net The experimental solubility data in various solvents and mixed solvent systems have been correlated with these models. For instance, the modified Apelblat equation has been successfully used to correlate the solubility data in different solvent systems. researchgate.net These predictive models are valuable tools for process design and optimization in the pharmaceutical industry, allowing for the estimation of solubility under different conditions without the need for extensive experimental work.

Formulation Development and Characterization

The development of novel drug delivery systems for Ceftriaxone is an active area of research, aiming to improve its therapeutic efficacy and patient compliance.

Development of Novel Drug Delivery Systems (e.g., Liposomal Nanoparticles)

Researchers have focused on encapsulating Ceftriaxone within various nanosized carriers to enhance its delivery. nih.gov Liposomal nanoparticles are among the promising systems developed for this purpose. mdpi.com These formulations are typically fabricated using methods like the thin-film hydration approach. mdpi.com The resulting liposomes can encapsulate the drug, potentially offering advantages such as targeted delivery and controlled release. mdpi.com Other novel delivery systems investigated include chitosan-based nanoparticles and solid lipid nanoparticles. nih.govresearchgate.netnih.gov These systems leverage the properties of biodegradable polymers and lipids to create carriers that can improve the drug's stability and alter its release profile. nih.govnih.gov For example, chitosan (B1678972) nanoparticles have been prepared using ionic gelation, a process involving the cross-linking of the cationic chitosan with a polyvalent anion. nih.govresearchgate.net

Evaluation of Encapsulation Efficiency and Drug Loading in Formulations

A critical aspect of developing novel drug delivery systems is the evaluation of their encapsulation efficiency (EE) and drug loading (DL) capacity. These parameters determine the amount of drug successfully incorporated into the carrier.

For Ceftriaxone-loaded liposomal nanoparticles, studies have reported varying encapsulation efficiencies. In one study, different formulations (F2, F3, F4, F5) were developed to assess the impact of phosphatidylcholine and cholesterol concentrations. Formulation F3 demonstrated excellent entrapment and better loading efficiency. mdpi.com Another formulation, F4, showed the highest drug loading at 2.00% ± 0.2. mdpi.com

In the case of chitosan-based nanoparticles, an optimized formulation (F2-NPs) achieved a notable drug entrapment efficiency of 83%. nih.govresearchgate.net Another study on ceftriaxone sodium encapsulated in chitosan nanoparticles reported a drug loading of 46.42 ± 10%. researchgate.net Research has also shown that increasing the initial concentration of Ceftriaxone during the preparation of chitosan nanoparticles can lead to a decrease in encapsulation efficiency but an increase in loading capacity. nih.gov

| Formulation Type | Key Findings | Particle Size | Encapsulation/Entrapment Efficiency | Drug Loading | Reference |

|---|---|---|---|---|---|

| Liposomal Nanoparticles (F4) | Highest drug loading among tested liposomal formulations. | 90–536 nm | - | 2.00% ± 0.2 | mdpi.com |

| Chitosan-Shellac Nanoparticles (F2) | Optimized for oral delivery with high entrapment. | 258 nm | 83% | - | nih.govresearchgate.net |

| Chitosan Nanoparticles | Biphasic release pattern observed. | 183.1 ± 8.42 nm | - | 46.42 ± 10% | researchgate.net |

| Chitosan Nanoparticles | Encapsulation efficiency decreased with increased initial drug concentration. | 210 nm | 44.7–50.3% | - | nih.gov |

In Vitro Drug Release Kinetics and Mechanisms from Delivery Systems (e.g., Fickian Diffusion)

The in vitro release of Ceftriaxone disodium salt hemiheptahydrate from various novel drug delivery systems has been extensively studied to understand its kinetics and underlying release mechanisms. These studies are crucial for designing formulations with controlled and sustained release profiles.

A common observation across different nanoformulations is a biphasic release pattern. This typically involves an initial rapid release, or "burst effect," followed by a more gradual, sustained release over an extended period. For instance, Ceftriaxone-loaded chitosan-shellac nanoparticles exhibited this biphasic profile in a pH 7.4 phosphate (B84403) buffer. nih.gov An initial burst release was observed within the first hour, followed by a sustained release that continued for over 15 hours. nih.gov The release kinetics for this particular system were best described by the Higuchi model, indicating a diffusion-controlled process, and demonstrated a non-Fickian diffusion mechanism. nih.gov Similarly, chitosan nanoparticles loaded with the compound showed an initial burst release followed by a slow, sustained release, with 84.6 ± 4.23% of the drug released after 48 hours. researchgate.net

The choice of delivery vehicle significantly influences the release profile. Studies on nanostructured lipid carriers (NLCs) have also demonstrated a controlled drug release over time in in-vitro media. nih.gov Copolymeric nanoparticles, specifically those made from poly(ε-caprolactone)-poly(ethylene glycol)-poly(ε-caprolactone) (PCL-PEG-PCL), have been shown to remarkably sustain the in vitro release of Ceftriaxone. nih.gov

Furthermore, the physical properties of the delivery system, such as porosity, can directly impact release rates. In studies using porous hydroxyapatite (B223615) scaffolds, it was found that the release of Ceftriaxone increased as the porosity of the scaffold increased. nih.gov A scaffold with 10% porosity provided a faster and higher release compared to less porous structures. nih.gov In another study, nanocomposite films made of sodium alginate/poly(vinyl alcohol) reinforced with clay demonstrated a sustained, pH-dependent drug release, achieving a cumulative release of up to 90.93%. nih.gov